7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine
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Overview
Description
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine is a heterocyclic compound with a molecular formula of C5H3ClN4. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
Uniqueness
Compared to similar compounds, 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine is unique due to its specific substitution pattern and the presence of both chlorine and amino groups.
Properties
CAS No. |
7252-17-7 |
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Molecular Formula |
C5H5ClN6 |
Molecular Weight |
184.59 g/mol |
IUPAC Name |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine |
InChI |
InChI=1S/C5H5ClN6/c6-3-2(7)4-10-11-5(8)12(4)1-9-3/h1H,7H2,(H2,8,11) |
InChI Key |
LBAZMWQDPLRPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C2=NN=C(N21)N)N)Cl |
Origin of Product |
United States |
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